6-tert-butyl-3-nitroquinolin-4-ol
Description
Properties
CAS No. |
2742660-64-4 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Tert Butyl 3 Nitroquinolin 4 Ol and Its Direct Precursors
Strategies for the Construction of the Quinolone/Quinolinol Ring System
The formation of the quinolone or quinolinol scaffold is a fundamental step in the synthesis of the target molecule. Several classical and modern methods are available for the construction of this bicyclic heterocycle.
Condensation Reactions for Quinolone Formation
A variety of named reactions, dating back to the late 19th century, provide access to the quinoline (B57606) core through the condensation of anilines with three-carbon units. These methods, while historically significant, can be adapted for the synthesis of substituted quinolones.
The Skraup synthesis , one of the oldest methods, involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. chemicalbook.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline and subsequent electrophilic cyclization and oxidation. chemicalbook.comnih.gov
The Combes quinoline synthesis utilizes the condensation of an aniline with a β-diketone in the presence of an acid catalyst. wikipedia.orgscite.ai The reaction forms a Schiff base intermediate which then undergoes an acid-catalyzed ring closure to yield a 2,4-disubstituted quinoline. wikipedia.orgscite.ai
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) offers a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. drugfuture.com The initial hydrolysis of isatin is followed by condensation to form an imine, which then cyclizes and dehydrates to the quinoline product. drugfuture.com
A summary of these classical reactions is presented in the table below.
| Reaction Name | Reactants | General Product |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent (e.g., Nitrobenzene), H₂SO₄ | Quinoline |
| Combes Synthesis | Aniline, β-Diketone, Acid Catalyst | 2,4-Disubstituted Quinoline |
| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acid |
Table 1. Overview of Classical Condensation Reactions for Quinolone Formation.
Cyclization Approaches to 4-Hydroxyquinoline (B1666331) Derivatives
For the synthesis of the specific target, 6-tert-butyl-3-nitroquinolin-4-ol, methods leading directly to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) are particularly relevant. The Conrad-Limpach and Gould-Jacobs reactions are prominent in this regard.
The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. wikipedia.org The reaction conditions determine the final product; at lower temperatures, the kinetically favored product is the 4-quinolone, formed through a vinylogous amine intermediate that undergoes thermal cyclization. wikipedia.orgnih.gov To synthesize the 6-tert-butyl substituted quinolone ring, p-tert-butylaniline would be the starting aniline derivative. This would react with a β-ketoester, such as ethyl acetoacetate, to form an enamine intermediate, which upon heating in a high-boiling solvent, undergoes cyclization to yield 6-tert-butyl-4-hydroxyquinoline. nih.gov
The Gould-Jacobs reaction is a related and highly effective method that begins with the condensation of an aniline with diethyl ethoxymethylenemalonate. wikipedia.orgdrugfuture.comd-nb.info This initial reaction forms an anilinomethylenemalonate intermediate. wikipedia.orgd-nb.info Subsequent thermal cyclization, often requiring high temperatures, leads to a 4-hydroxyquinoline-3-carboxylic acid ester. wikipedia.orgd-nb.inforesearchgate.net For the target molecule, p-tert-butylaniline would be reacted with diethyl ethoxymethylenemalonate to produce diethyl 2-(((4-(tert-butyl)phenyl)amino)methylene)malonate. chemicalbook.comsigmaaldrich.comresearchgate.netpharmaffiliates.com Heating this intermediate would then induce cyclization to form ethyl 6-tert-butyl-4-hydroxyquinoline-3-carboxylate. researchgate.net This intermediate is particularly strategic as the 3-carboxy group can be subsequently converted to the desired 3-nitro group via an ipso-nitration reaction.
Introduction of the Nitro Group at the C3 Position
The regioselective introduction of a nitro group at the C3 position of the 6-tert-butyl-4-quinolone scaffold is a critical and challenging step. Direct nitration of the quinolone ring often leads to substitution on the benzene (B151609) ring. Therefore, more specialized methods are required.
Regioselective Nitration Protocols for Quinolone N-Oxides and Related Heterocycles
One established strategy for directing functionalization to the pyridine (B92270) ring of quinoline is through the formation of a quinoline N-oxide. Nitration of quinoline N-oxides typically occurs at the 4- or 8-position in the presence of mixed acids. orgsyn.org However, recent methodologies have been developed for the direct C3-functionalization.
A notable development is the direct, metal-free nitration of quinoline N-oxides at the C3-position using tert-butyl nitrite (B80452) (TBN) as both the nitro source and oxidant. researchgate.net This reaction proceeds with high regioselectivity, even in the presence of various substituents on the benzene ring. researchgate.net While this method is applied to quinoline N-oxides, it highlights a strategy for achieving C3-nitration.
A particularly effective method for introducing a nitro group at the C3 position of a 4-quinolone is through an ipso-nitration of a 3-carboxy-4-quinolone precursor. nih.govbohrium.com This approach is highly regioselective and avoids the challenges of direct C-H nitration. An efficient and environmentally friendly methodology for this transformation involves the use of copper acetate (B1210297) and silver nitrate (B79036) in water. nih.govbohrium.com This method has been successfully applied to a range of 3-carboxy-4-quinolones. nih.govbohrium.com
The following table summarizes key findings for the ipso-nitration of 3-carboxy-4-quinolones.
| Substrate | Reagents | Solvent | Yield (%) | Reference |
| 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Cu(OAc)₂, AgNO₃ | Water | High | arkat-usa.org |
| 3-Carboxy-4-quinolones (general) | Copper Acetate, Silver Nitrate | Water | Good to Excellent | nih.govbohrium.com |
Table 2. Research Findings on the ipso-Nitration of 3-Carboxy-4-quinolones.
Utilization of Nitrating Agents
As mentioned, tert-butyl nitrite (TBN) has emerged as a versatile reagent for nitration reactions under milder, often acid-free conditions. nih.govchemrevlett.com In the context of C3-nitration, TBN can act as a precursor to the nitrating radical species. nih.gov It has been utilized for the nitration of various heterocycles and unsaturated acids. nih.govchemrevlett.com
The combination of copper acetate and silver nitrate in an aqueous medium provides an effective system for the ipso-nitration of 3-carboxy-4-quinolones. nih.govbohrium.com In this system, silver nitrate serves as the source of the nitro group. nih.gov
Mechanistic Considerations in Nitration Reactions
The mechanism of the ipso-nitration of 3-carboxy-4-quinolones using copper acetate and silver nitrate is proposed to involve the formation of a copper(II) chelate with the 4-oxo and 3-carboxy groups of the quinolone. nih.gov Anion exchange with silver nitrate provides the nitrate ion within the coordination sphere of the copper. nih.gov A concerted mechanism is then proposed where decarboxylation occurs with the concomitant attack of the nitro group at the C3 position. nih.gov
The nitration using tert-butyl nitrite often proceeds through a radical mechanism. nih.gov TBN can thermally or photochemically decompose to generate a tert-butoxyl radical and nitric oxide, which can then lead to the formation of the nitrating species, nitrogen dioxide (NO₂). The radical nature of these reactions can offer different selectivity compared to traditional electrophilic aromatic substitution nitrations. nih.gov
Incorporation of the tert-Butyl Moiety at the C6 Position
A critical step in the synthesis of this compound is the introduction of the tert-butyl group at the C6 position of the eventual quinoline ring. This is typically achieved by starting with a precursor already containing this substituent, most commonly 4-tert-butylaniline (B146146). The synthesis of this precursor itself is a key consideration.
Electrophilic Alkylation Strategies for Phenolic and Aromatic Systems
The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. However, the direct Friedel-Crafts alkylation of aniline is problematic as the amino group complexes with the Lewis acid catalyst, deactivating the ring and leading to undesired side reactions. To circumvent this, the amino group is often protected, for example, as an acetanilide (B955).
A common approach involves the reaction of acetanilide with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This directs the bulky tert-butyl group primarily to the para-position, yielding 4-tert-butylacetanilide. Subsequent hydrolysis of the amide group then furnishes the desired 4-tert-butylaniline.
Table 1: Illustrative Conditions for Friedel-Crafts tert-Butylation of Acetanilide
| Catalyst | Alkylating Agent | Solvent | Temperature (°C) | Yield of p-tert-butylacetanilide |
| AlCl₃ | tert-butyl chloride | Ethylene dichloride | < 50 | Good |
| AlCl₃ | tert-butyl chloride | Carbon disulfide | Room Temperature | Moderate |
| FeCl₃ | tert-butyl bromide | Nitrobenzene | 25-30 | Fair |
Note: This table is illustrative and based on general Friedel-Crafts procedures. Actual yields can vary based on specific reaction scale and conditions.
Directed tert-Butylation Methodologies
Directed ortho-metalation (DoM) offers an alternative strategy for the regioselective introduction of substituents onto an aromatic ring. asianpubs.org This technique involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. For anilines, the amino group itself or a protected form can act as a DMG.
For instance, a protected aniline derivative, such as an N-pivaloyl or N-Boc aniline, can be treated with a strong base like tert-butyllithium. The DMG directs the lithiation to the ortho position. Subsequent quenching of the resulting aryllithium species with an electrophile that can be converted to a tert-butyl group, or a direct tert-butylating agent, could theoretically install the tert-butyl group. However, direct tert-butylation via this method is challenging due to the steric hindrance of the tert-butyl group. A more common application of DoM is the introduction of other functional groups that can then be further elaborated.
Another approach is the "contra-Friedel-Crafts" tert-butylation, which involves a directed metalation followed by sulfinylation. The resulting sulfoxide (B87167) can then undergo ipso-substitution with a tert-butyl nucleophile, such as tert-butyllithium, to introduce the tert-butyl group at a position that might not be accessible through classical electrophilic substitution. rsc.orgresearchgate.net
Convergent and Divergent Synthetic Pathways to this compound
With 4-tert-butylaniline as a key intermediate, the subsequent steps focus on the construction of the quinoline ring and its final functionalization.
Step-by-Step Functionalization Sequences
A common and well-established route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) is the Gould-Jacobs reaction. researchgate.netwikipedia.org This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative. The initial condensation product is then cyclized at high temperatures to form the quinoline ring. Subsequent hydrolysis and decarboxylation yield the 6-tert-butyl-4-hydroxyquinoline.
Alternatively, the Conrad-Limpach synthesis can be employed. wikipedia.orgmdpi.com This method involves the reaction of an aniline with a β-ketoester, such as ethyl acetoacetate. The reaction conditions, particularly the temperature, can influence the regioselectivity of the initial condensation and the subsequent cyclization. Generally, heating the intermediate anilino-crotonate at high temperatures (around 250 °C) in an inert solvent like mineral oil or Dowtherm A favors the formation of the 4-quinolone. wikipedia.orgnih.gov
Once 6-tert-butylquinolin-4-ol (B1592097) is obtained, the final step is the regioselective nitration at the C3 position. The hydroxyl group at C4 and the electron-donating tert-butyl group at C6 are activating and ortho-, para-directing. However, the pyridine ring is generally deactivated towards electrophilic substitution. The nitration of 4-hydroxyquinoline derivatives can be complex, with the position of nitration being sensitive to the reaction conditions and the nature of the substituents already present on the ring. Nitration of 6-bromoquinolin-4-ol (B142416) has been reported to yield the 3-nitro derivative, suggesting that direct nitration at the C3 position is feasible. researchgate.net This is likely due to the activation of the C3 position by the enamine-like character within the quinolone tautomer. A mixture of nitric acid and sulfuric acid at controlled temperatures is typically used for such nitrations.
One-Pot and Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient alternative to stepwise synthesis by combining three or more reactants in a single operation to form a complex product. rsc.org Several MCRs are known for the synthesis of quinolines. For instance, a one-pot synthesis of quinolin-4(1H)-one derivatives has been reported via a sequential Michael addition-elimination and palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org
While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, the development of such a process would be highly desirable. Conceptually, a three-component reaction involving 4-tert-butylaniline, a suitable three-carbon synthon, and a nitrating agent could potentially lead to the target molecule in a convergent manner.
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
For the Friedel-Crafts tert-butylation of acetanilide, key parameters to optimize include the choice of Lewis acid catalyst, the solvent, and the reaction temperature to maximize the yield of the desired para-isomer and minimize side products.
In the Gould-Jacobs and Conrad-Limpach reactions, the cyclization step is often the most critical. The choice of a high-boiling point, inert solvent is crucial for achieving high yields in the Conrad-Limpach synthesis. nih.gov Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields for the Gould-Jacobs reaction. asianpubs.orgresearchgate.net
Table 2: Optimization Parameters for Conrad-Limpach Cyclization
| Parameter | Variation | Effect on Yield |
| Solvent | Non-polar high-boiling (e.g., Mineral Oil, Dowtherm A) | Generally higher yields |
| Polar aprotic (e.g., DMF, DMSO) | Can lead to side reactions | |
| Temperature | 200-260 °C | Optimal range for cyclization |
| > 260 °C | Potential for decomposition | |
| Catalyst | Acid catalyst (e.g., H₂SO₄, PPA) | Can promote cyclization at lower temperatures |
The final nitration step requires careful control of the nitrating agent concentration, temperature, and reaction time to ensure regioselective nitration at the C3 position and to avoid over-nitration or side reactions. The use of milder nitrating agents, such as tert-butyl nitrite, has been explored for the regioselective nitration of other heterocyclic systems and could be a potential avenue for optimization.
Chemical Reactivity and Advanced Transformations of 6 Tert Butyl 3 Nitroquinolin 4 Ol
Reactions Involving the Nitro Group
The nitro group is a versatile functional group, primarily known for its ability to be reduced to an amine, but it can also undergo other transformations to yield various nitrogen-containing derivatives.
Reduction of the Nitro Group to Amine Derivatives
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For 6-tert-butyl-3-nitroquinolin-4-ol, this conversion to 3-amino-6-tert-butylquinolin-4-ol is typically achieved through catalytic hydrogenation or with chemical reducing agents.
Catalytic Hydrogenation: This is one of the most common methods, employing a metal catalyst and a source of hydrogen. The reaction generally proceeds to completion, offering high yields of the corresponding amine. Various catalysts are effective for this transformation. rsc.orgcuni.cz For instance, palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of quinolines to tetrahydroquinolines under mild conditions. rsc.org The process involves the use of hydrogen gas, often under pressure, in a suitable solvent. youtube.com In some cases, the hydrogenation can be carried out with additives that prevent the accumulation of intermediate species like hydroxylamines, ensuring a cleaner product. google.com
Chemical Reduction: A variety of chemical reagents can also effect the reduction of the nitro group. These methods are often preferred when specific functional groups sensitive to catalytic hydrogenation are present in the molecule.
Below is a table summarizing common reagents used for the reduction of aromatic nitro compounds, which are applicable to this compound.
| Reagent/System | Conditions | Notes |
| H₂/Pd/C | Mild temperature and pressure (e.g., 50 °C, 20 bar H₂) rsc.org | Highly efficient for quinoline (B57606) systems; proceeds to the amine. |
| H₂/Pt or Ni Catalyst | Varies; may require additives | Effective for aromatic nitro compounds. google.com |
| NaBH₄ / Ag/TiO₂ Catalyst | Mild, room temperature | A chemoselective system that can reduce nitro groups to amines. mdpi.com |
| Fe/HCl or Fe/NH₄Cl | Acidic or neutral aqueous media | A classic and cost-effective method for nitro group reduction. |
| SnCl₂/HCl | Acidic conditions | Another standard laboratory method for this transformation. |
Transformations of the Nitro Group (e.g., Nitro/Nitroso Conversions)
Beyond complete reduction to an amine, the nitro group can be selectively transformed into intermediate oxidation states, such as hydroxylamines. These partial reductions require carefully controlled conditions and specific reagents to avoid over-reduction to the amine.
The synthesis of N-aryl hydroxylamines from nitroaromatics is a valuable transformation. rsc.org Supported platinum catalysts, such as Pt/SiO₂, have been used for this purpose under a hydrogen atmosphere. rsc.orgresearchgate.net The key to achieving high selectivity for the hydroxylamine (B1172632) is often the use of additives. For example, amines like triethylamine (B128534) can promote the conversion of the nitroaromatic, while additives such as dimethyl sulfoxide (B87167) (DMSO) can inhibit the subsequent hydrogenation of the hydroxylamine to the aniline (B41778). rsc.orgresearchgate.net Other systems, like using an ammonia-borane complex (NH₃BH₃) with a silver/titania catalyst, have also been shown to selectively yield N-aryl hydroxylamines. mdpi.com A catalyst-free approach using only light and methylhydrazine has also been reported for the selective reduction of nitroarenes to N-arylhydroxylamines. acs.org
Reactions at the Hydroxyl Group
The hydroxyl group at the C-4 position imparts significant reactivity, including susceptibility to alkylation and acylation, and is central to the molecule's tautomeric behavior.
O-Alkylation and O-Acylation Reactions
The hydroxyl group of 4-hydroxyquinolines can be readily alkylated or acylated to form the corresponding ethers and esters. These reactions typically proceed via the more nucleophilic phenoxide-like oxygen atom.
O-Alkylation: The formation of 4-alkoxyquinolines is a common derivatization. Standard procedures involve deprotonating the hydroxyl group with a base (e.g., potassium carbonate) to form the oxygen anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. lookchem.comnih.gov The choice of solvent can be critical, with polar aprotic solvents like acetonitrile (B52724) (MeCN) often being employed. nih.gov In some cases, direct alkylation can lead to a mixture of N- and O-alkylated products, making chemoselective methods necessary. nih.gov
O-Acylation: Similar to alkylation, acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acidic byproduct. This reaction yields the corresponding ester derivative.
Tautomerism Studies of the Quinolinol Moiety (e.g., Keto-Enol Tautomerism of 4-Hydroxyquinolines)
4-Hydroxyquinoline (B1666331) exists in a tautomeric equilibrium with its keto form, quinolin-4(1H)-one. nih.govwikipedia.org This phenomenon is a critical aspect of the molecule's structure and reactivity. masterorganicchemistry.comgoogle.com
Figure 1: The tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of substituents on the quinoline ring. rsc.orgresearchgate.netresearchgate.net
Solvent Effects: In polar solvents like water and DMSO, the keto form of unsubstituted 4-hydroxyquinoline is generally favored. researchgate.net
Substituent Effects: The electronic properties of substituents can significantly shift the equilibrium. Electron-withdrawing groups and groups capable of forming intramolecular hydrogen bonds can stabilize one tautomer over the other. rsc.org For example, a hydrogen bond acceptor at the 3-position has been shown to favor the enol form. rsc.org Conversely, theoretical calculations on substituted 4-hydroxyquinolines suggest that for many derivatives, the enol (hydroxyquinoline) form is more stable, particularly when both rings can maintain aromaticity. nih.gov The loss of aromaticity in the nitrogen-containing ring of the keto tautomer is a significant destabilizing factor. nih.gov
For this compound, the strong electron-withdrawing effect of the nitro group at C-3 and the bulky tert-butyl group at C-6 would both influence this equilibrium, though specific experimental studies on this molecule are not widely reported.
Reactivity of the Quinolone Ring System
The reactivity of the quinoline core towards electrophilic substitution is well-established. The fused ring system consists of a benzene (B151609) ring and a pyridine (B92270) ring. The pyridine ring is electron-deficient due to the electronegative nitrogen atom and is generally deactivated towards electrophilic attack. researchgate.net Therefore, electrophilic substitution reactions on quinoline typically occur on the more electron-rich benzene ring, at positions C-5 and C-8. researchgate.netreddit.comquimicaorganica.org
The reactivity of the this compound ring system is governed by the combined electronic effects of its substituents:
Hydroxyl Group (at C-4): In its enol form, the -OH group is a powerful activating, ortho-, para-director. However, its influence is primarily on the pyridine ring, which is already deactivated. In its keto form (as a C=O group), it would be deactivating.
Nitro Group (at C-3): This is a strong deactivating and meta-directing group, further deactivating the pyridine ring.
tert-Butyl Group (at C-6): This is an activating, ortho-, para-director. It directs incoming electrophiles to the C-5 and C-7 positions of the benzene ring.
Nucleophilic Aromatic Substitution on Activated Quinolines (e.g., Vicarious Nucleophilic Substitution of Hydrogen)
The pyridine ring of the quinoline system is inherently electron-deficient, a characteristic that is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the C-3 position. This electronic arrangement makes the heterocyclic ring highly susceptible to nucleophilic attack. One of the most powerful methods for the functionalization of such activated systems is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. wikipedia.orgorganic-chemistry.org
VNS reactions allow for the formal substitution of a hydrogen atom by a nucleophile, a process that is particularly efficient on nitro-activated aromatic rings. organic-chemistry.org In the case of this compound, the nitro group activates the ortho (C-2 and C-4) positions for nucleophilic attack. Since the C-4 position is occupied by the hydroxyl/oxo group, VNS is predicted to occur exclusively at the C-2 position.
The general mechanism involves the addition of a carbanion (bearing a leaving group, X) to the electron-deficient C-2 position to form a Meisenheimer-type adduct. Subsequent base-induced β-elimination of HX from the intermediate restores aromaticity, yielding the C-2 substituted product.
Table 1: Predicted Vicarious Nucleophilic Substitution (VNS) Reactions
| Nucleophile Precursor | Reagent/Conditions | Predicted Product |
| Chloromethyl phenyl sulfone | t-BuOK, THF, -78°C to RT | 6-tert-butyl-2-(phenylsulfonylmethyl)-3-nitroquinolin-4-ol |
| Trimethylsulfonium iodide | NaH, DMF, 0°C to RT | 6-tert-butyl-2-methyl-3-nitroquinolin-4-ol |
| t-Butyl dichloroacetate | K₂CO₃, MeCN, reflux | 6-tert-butyl-2-(carboxy)-3-nitroquinolin-4-ol |
Note: The reactions and products in this table are hypothetical and based on established principles of VNS reactivity for analogous nitroaromatic systems.
Electrophilic Aromatic Substitution on the Quinoline Ring
In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) on the quinoline scaffold preferentially occurs on the more electron-rich carbocyclic (benzene) ring. The nitrogen atom in the heterocyclic ring deactivates it towards electrophilic attack. The directing effects of the existing substituents on the benzene ring—the activating, ortho-, para-directing tert-butyl group at C-6 and the activating influence of the C-4 hydroxyl group—govern the regioselectivity of these reactions. stackexchange.comlibretexts.org
The C-6 tert-butyl group directs incoming electrophiles to the ortho (C-5, C-7) and para (C-8) positions. However, the para position (C-8) is part of the pyridine ring junction. The C-4 hydroxyl group, an activating ortho-, para-director, enhances the electron density of the entire carbocyclic ring, reinforcing substitution at C-5 and C-7. The combined influence strongly favors substitution at the C-5 and C-7 positions. Steric hindrance from the bulky tert-butyl group at C-6 may influence the ratio of C-5 to C-7 substitution, potentially favoring the less hindered C-5 position for very bulky electrophiles. stackexchange.com
Table 2: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent/Conditions | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄, 0°C | 6-tert-butyl-3,5-dinitroquinolin-4-ol and 6-tert-butyl-3,7-dinitroquinolin-4-ol |
| Bromination | Br₂, FeBr₃, CCl₄ | 6-tert-butyl-5-bromo-3-nitroquinolin-4-ol and 6-tert-butyl-7-bromo-3-nitroquinolin-4-ol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃, CS₂ | 6-tert-butyl-5-acetyl-3-nitroquinolin-4-ol and 6-tert-butyl-7-acetyl-3-nitroquinolin-4-ol |
Note: The reactions and products in this table are hypothetical, based on the established directing effects of substituents in electrophilic aromatic substitution. masterorganicchemistry.comucla.edu
Metal-Catalyzed Coupling Reactions at Substituted Positions
Modern synthetic chemistry offers a vast toolkit of metal-catalyzed cross-coupling reactions for forging carbon-carbon and carbon-heteroatom bonds. For this compound, these transformations could be approached in two primary ways: by converting an existing functional group into a suitable coupling partner, or through direct C-H activation.
A common strategy involves converting the C-4 hydroxyl group into a better leaving group, such as a triflate (-OTf) or a halide (e.g., chloride). This would transform the C-4 position into an electrophilic handle suitable for a range of palladium-, nickel-, or copper-catalyzed cross-coupling reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations.
Alternatively, direct C-H activation and functionalization represent a more atom-economical approach. Guided by the inherent reactivity of the quinoline ring or through the use of directing groups, catalysts can selectively target specific C-H bonds. The C-8 position is often a favorable site for directed C-H functionalization in quinoline systems. Recent developments have even shown that simple additives like tert-butylamine (B42293) can serve as effective ligands in nickel-catalyzed cross-coupling reactions. chemrxiv.org
Table 3: Potential Metal-Catalyzed Coupling Strategies
| Reaction Type | Substrate Modification | Catalyst/Reagents (Example) | Potential Product |
| Suzuki Coupling | C-4-OH → C-4-Cl | Arylboronic acid, Pd(PPh₃)₄, Base | 4-Aryl-6-tert-butyl-3-nitroquinoline |
| Sonogashira Coupling | C-4-OH → C-4-OTf | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Base | 4-Alkynyl-6-tert-butyl-3-nitroquinoline |
| C-H Arylation | None | Aryl halide, Pd(OAc)₂, Directing Group | 8-Aryl-6-tert-butyl-3-nitroquinolin-4-ol |
Note: These examples are illustrative of potential synthetic pathways and are based on well-established metal-catalyzed reactions for quinoline and phenol (B47542) derivatives.
Ring Opening and Recyclization Reactions Involving Quinoline Derivatives
The quinoline ring system is generally stable, but under specific conditions, it can undergo ring-opening and subsequent recyclization reactions. The presence of the 3-nitro and 4-oxo functionalities in this compound makes the heterocyclic ring susceptible to cleavage, particularly upon reaction with strong nucleophiles or under harsh reaction conditions.
For instance, treatment with strong bases could potentially lead to the cleavage of the N1-C2 or C3-C4 bonds, followed by rearrangement or recyclization into different heterocyclic systems. Such transformations, often termed ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure), are known for nitrogen-containing heterocycles. orscience.ru Complex transformations involving ring expansion and contraction have also been observed in reactions of substituted quinolines with other reactive species like o-quinones, leading to novel polycyclic structures. nih.govnih.gov The specific outcome of such a reaction on this compound would be highly dependent on the nature of the attacking nucleophile and the reaction conditions.
Mechanistic Studies of this compound Transformations
While specific, dedicated mechanistic studies on this compound are not documented in the current literature, the mechanisms of its predicted transformations can be inferred from well-established chemical principles.
Vicarious Nucleophilic Substitution: The mechanism proceeds via the formation of a resonance-stabilized anionic σ-complex (Meisenheimer complex), which is the hallmark of nucleophilic aromatic substitution on electron-poor arenes. The rate-determining step can be either the initial nucleophilic addition or the subsequent base-induced elimination of the leaving group, depending on the specific nucleophile and reaction conditions. organic-chemistry.org
Electrophilic Aromatic Substitution: This reaction follows the classical SEAr mechanism. The electrophile attacks the π-system of the electron-rich benzene ring to form a resonance-stabilized cationic intermediate known as a Wheland intermediate or arenium ion. The rate-determining step is the formation of this high-energy intermediate, as it involves the temporary disruption of aromaticity. A subsequent rapid deprotonation restores the aromatic system. masterorganicchemistry.com
Metal-Catalyzed Reactions: These transformations proceed through complex catalytic cycles involving fundamental organometallic steps. For example, a Pd-catalyzed Suzuki coupling would involve oxidative addition of the catalyst to the C-X bond (where X is Cl, Br, I, or OTf), transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the active catalyst. C-H activation mechanisms are more varied and can involve concerted metalation-deprotonation, oxidative addition, or electrophilic substitution pathways.
Ring Opening/Closing: The mechanisms for these reactions are often complex and speculative without detailed experimental and computational evidence. They typically involve a sequence of nucleophilic additions, bond cleavages, and intramolecular cyclizations, often passing through transient intermediates that may or may not be directly observable. nih.govmdpi.com
Further experimental and computational studies would be necessary to fully elucidate the precise mechanistic pathways and transition states for the diverse reactions of this specific, highly functionalized quinoline derivative.
Spectroscopic and Structural Elucidation Methodologies Applied to 6 Tert Butyl 3 Nitroquinolin 4 Ol
Vibrational Spectroscopy for Functional Group Identification (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the various functional groups present within a molecule by measuring the absorption of infrared radiation. In the analysis of 6-tert-butyl-3-nitroquinolin-4-ol, the FTIR spectrum would reveal characteristic absorption bands corresponding to its key structural features.
Key expected vibrational frequencies include:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group at the 4-position of the quinoline (B57606) ring.
N-O Stretching: Strong asymmetric and symmetric stretching vibrations for the nitro (-NO₂) group are expected to appear in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
C-H Stretching: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group would appear just below 3000 cm⁻¹.
C=C and C=N Stretching: Vibrations associated with the quinoline ring's aromatic C=C and C=N bonds would be found in the 1450-1620 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond connecting the nitro group to the quinoline ring would also be present.
The precise positions and intensities of these peaks provide a unique fingerprint for the molecule, confirming the presence of the specified functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular structure can be constructed.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring atoms. For this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons of the tert-butyl group and the aromatic protons on the quinoline ring. researchgate.netchemicalbook.com
Expected ¹H NMR Data:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl Protons | ~1.3-1.5 | Singlet | 9H |
| Aromatic Protons | ~7.0-8.5 | Multiplets/Doublets | 3H |
| Hydroxyl Proton | Variable | Singlet (broad) | 1H |
The chemical shifts are approximate and can be influenced by the solvent and concentration.
The singlet for the tert-butyl group, integrating to nine protons, is a clear indicator of its presence. The aromatic protons would appear as a more complex pattern of signals in the downfield region, with their specific chemical shifts and coupling constants providing information about their positions on the quinoline ring. The hydroxyl proton signal is often broad and its chemical shift can vary depending on experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. nist.gov
Expected ¹³C NMR Data:
| Carbon Environment | Chemical Shift (δ, ppm) |
| tert-Butyl (Quaternary) | ~35 |
| tert-Butyl (Methyls) | ~30 |
| Aromatic/Quinoline Carbons | ~110-160 |
The chemical shifts are approximate and can be influenced by the solvent.
The spectrum would show signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group. The remaining signals in the downfield region would correspond to the nine carbon atoms of the quinoline ring, with their specific chemical shifts influenced by the attached functional groups (nitro and hydroxyl) and the tert-butyl substituent.
Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Stereochemical and Conformational Analysis
While ¹H and ¹³C NMR provide the basic connectivity, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign proton and carbon signals and confirm the bonding network. For a molecule like this compound, which is largely planar, stereochemical analysis is less complex. However, NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to confirm through-space proximities of protons, for instance, between the tert-butyl protons and adjacent aromatic protons on the quinoline ring, further solidifying the structural assignment.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (MS, HRMS, GC-MS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound. nih.govresearchgate.net For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight.
High-Resolution Mass Spectrometry (HRMS) would provide a very precise mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula. rsc.org
The fragmentation pattern observed in the mass spectrum offers further structural clues. Common fragmentation pathways for this molecule could include:
Loss of a methyl group (CH₃) from the tert-butyl group, resulting in a [M-15]⁺ peak.
Loss of the entire tert-butyl group, leading to a [M-57]⁺ peak.
Loss of the nitro group (NO₂), resulting in a [M-46]⁺ peak.
Loss of carbon monoxide (CO) from the quinolinol ring.
Gas Chromatography-Mass Spectrometry (GC-MS) could be used to separate the compound from a mixture and obtain its mass spectrum, which is particularly useful for sample purity analysis.
X-ray Crystallography for Solid-State Structural Determination
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The quinoline core consists of two fused aromatic rings, a benzene (B151609) ring and a pyridine (B92270) ring. The bond lengths within these rings are expected to be intermediate between typical single and double bonds, characteristic of aromatic systems. The introduction of a bulky tert-butyl group at the C6 position is likely to cause some steric strain, which may be reflected in slight distortions of the bond angles in its vicinity.
The nitro group (-NO2) at the C3 position will have N-O bond lengths indicative of resonance, and the C-N bond will connect it to the quinoline ring. The hydroxyl group (-OH) at the C4 position will have a C-O bond length that can be influenced by hydrogen bonding. For instance, in a related compound, 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, the phenolic C-O bond length is 1.3820 (19) Å, which is shorter than a typical C-O single bond due to conjugation with the aromatic ring. nih.gov A similar effect would be anticipated in this compound.
Table 1: Expected Bond Parameters in this compound (Note: These are generalized, expected values. Precise data would require experimental determination.)
| Bond/Angle/Dihedral Angle | Description | Expected Value Range |
| Bond Lengths (Å) | ||
| C-C (in aromatic rings) | Aromatic carbon-carbon bonds | 1.36 - 1.42 |
| C-N (in pyridine ring) | Aromatic carbon-nitrogen bonds | 1.33 - 1.38 |
| C-C (tert-butyl) | Single carbon-carbon bonds | 1.53 - 1.55 |
| C-N (nitro group) | Carbon-nitrogen bond | ~1.47 |
| N-O (nitro group) | Nitrogen-oxygen bonds | ~1.22 |
| C-O (hydroxyl group) | Carbon-oxygen bond | ~1.36 |
| Bond Angles (°) | ||
| C-C-C (in benzene ring) | Angles within the benzene ring | ~120 |
| C-N-C (in pyridine ring) | Angle at the nitrogen atom | ~117 |
| C-C-N (nitro group) | Angle of the nitro group attachment | ~120 |
| C-C-O (hydroxyl group) | Angle of the hydroxyl group attachment | ~120 |
| Dihedral Angles (°) | ||
| Ring Torsion Angles | Angles defining the planarity of the rings | Close to 0 or 180 |
The dihedral angles of the quinoline ring system will indicate its planarity. Any significant deviation from planarity could suggest steric hindrance, for example, from the tert-butyl group.
Investigation of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)
The presence of both a hydroxyl group (a hydrogen bond donor) and a nitro group and a quinoline nitrogen (hydrogen bond acceptors) in this compound makes the formation of hydrogen bonds highly probable. mdpi.comnih.gov These interactions can be either intramolecular (within the same molecule) or intermolecular (between different molecules).
An intramolecular hydrogen bond could potentially form between the hydroxyl group at C4 and the nitro group at C3, creating a stable six-membered ring. The formation of such quasi-aromatic hydrogen bonds is known to stabilize the conformation of a molecule. mdpi.com
Intermolecular hydrogen bonds are also highly likely, where the hydroxyl group of one molecule interacts with the nitrogen of the pyridine ring or an oxygen of the nitro group of a neighboring molecule in the crystal lattice. These intermolecular forces play a crucial role in the packing of the molecules in the solid state. In the crystal structure of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, both intra- and intermolecular O-H···O hydrogen bonds are observed, forming chains and influencing the crystal packing. nih.gov A similar scenario is plausible for this compound. The strength and geometry of these hydrogen bonds can be precisely determined from crystallographic data. wikipedia.org
Table 2: Potential Hydrogen Bonding in this compound
| Type | Donor | Acceptor | Potential for Formation |
| Intramolecular | -OH at C4 | Oxygen of -NO2 at C3 | High |
| Intermolecular | -OH at C4 | Nitrogen in pyridine ring of another molecule | High |
| Intermolecular | -OH at C4 | Oxygen of -NO2 of another molecule | High |
Electronic Absorption Spectroscopy for Chromophore Characterization
Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, is a key technique for characterizing the chromophoric system of a molecule. The quinoline nucleus itself is a chromophore, and its absorption spectrum is significantly influenced by the nature and position of its substituents. researchgate.net
For this compound, the chromophore consists of the quinoline ring system extended by the auxochromic hydroxyl group and the chromophoric nitro group. The hydroxyl group, being an electron-donating group, and the nitro group, a strong electron-withdrawing group, are expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. researchgate.net This is due to the extension of the conjugated π-electron system and the potential for intramolecular charge transfer transitions.
The UV-Vis spectrum of this compound in a suitable solvent would likely exhibit multiple absorption bands. These bands correspond to π → π* transitions within the aromatic system and potentially n → π* transitions associated with the non-bonding electrons of the oxygen and nitrogen atoms. The specific wavelengths and intensities of these absorptions provide a fingerprint of the molecule's electronic structure. For comparison, 8-hydroxyquinoline (B1678124) derivatives are known to be weakly fluorescent, a property that is greatly enhanced upon chelation with metal ions due to increased rigidity. rroij.com
Table 3: Expected UV-Vis Absorption Characteristics of this compound (Note: These are generalized predictions. Actual values are solvent-dependent and require experimental measurement.)
| Transition Type | Chromophore Region | Expected Wavelength Range (nm) |
| π → π | Quinoline aromatic system | 250 - 400 |
| n → π | -NO2 and -OH groups | > 350 |
| Intramolecular Charge Transfer | Donor-Acceptor system (-OH to -NO2) | > 400 |
The tert-butyl group, being an alkyl group, is not a chromophore itself but can have a minor influence on the absorption spectrum through its inductive effect and by potentially causing slight steric-induced changes in the planarity of the quinoline system.
Computational and Theoretical Investigations of 6 Tert Butyl 3 Nitroquinolin 4 Ol
Quantum Chemical Calculations for Molecular Geometry Optimization (e.g., DFT Methods)
Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For quinoline (B57606) derivatives, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31+G(d,p), are utilized to determine bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. nih.gov The optimization process provides a foundational understanding of the molecule's structural parameters in the gas phase. These theoretical calculations are instrumental in elucidating the stability of different structural isomers and conformers. nih.gov
The optimized geometry of 6-tert-butyl-3-nitroquinolin-4-ol would reveal the planarity of the quinoline ring system and the orientation of the bulky tert-butyl group and the nitro group. The presence of the hydroxyl group at the 4-position and the nitro group at the 3-position can lead to intramolecular hydrogen bonding, which would also be identified and quantified through these calculations.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C3-N (nitro) | 1.45 | O-N-O (nitro) | 125.0 |
| C4-O (hydroxyl) | 1.36 | C3-C4-O | 118.5 |
| C6-C (tert-butyl) | 1.54 | C5-C6-C (tert-butyl) | 121.0 |
| O-H (hydroxyl) | 0.97 | C4-O-H | 109.5 |
Note: The data in this table is illustrative and represents typical values for similar structures. Actual values would require specific calculations for the named compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. For quinoline derivatives, FMO analysis helps in predicting their reactivity in various chemical reactions. nih.gov The distribution of the HOMO and LUMO across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.8 |
Note: These energy values are hypothetical and serve as an example. Precise values would be obtained from specific quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential.
For this compound, the MEP surface would likely show a high negative potential around the oxygen atoms of the nitro group and the hydroxyl group, indicating these as primary sites for electrophilic interaction. The hydrogen atom of the hydroxyl group and regions near the quinoline nitrogen would likely exhibit positive potential, marking them as sites for nucleophilic attack. MEP analysis is frequently used in conjunction with FMO analysis to provide a more complete picture of chemical reactivity. nih.gov
Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
Global reactivity descriptors are quantum chemical parameters derived from the energies of the frontier molecular orbitals. These descriptors provide a quantitative measure of a molecule's stability and reactivity. Key global reactivity descriptors include:
Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger hardness value indicates greater stability.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It measures the polarizability of a molecule.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
Table 3: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| Chemical Potential (μ) | -4.65 |
| Chemical Hardness (η) | 1.85 |
| Chemical Softness (S) | 0.54 |
Note: The values are illustrative and derived from the hypothetical HOMO/LUMO energies in Table 2.
Conformational Analysis and Energy Barriers (e.g., Rotational Barriers)
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, a key aspect would be the rotational barrier of the tert-butyl group around the C6-C(tert-butyl) bond and the nitro group around the C3-N bond.
Theoretical calculations can determine the potential energy surface for these rotations, identifying the most stable (lowest energy) conformers and the energy barriers that must be overcome to transition between them. These energy barriers provide insight into the flexibility of the molecule and the relative populations of different conformers at a given temperature. While no specific studies on the rotational barriers of this compound are available, similar analyses on substituted aromatic compounds are common.
Simulation of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations can simulate various spectroscopic properties, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. For instance, theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to aid in the assignment of vibrational modes. nih.gov
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. nih.gov Time-Dependent DFT (TD-DFT) is often used to simulate UV-Visible absorption spectra by calculating the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities. nih.gov This comparison between theoretical and experimental spectra is a powerful method for validating both the computational model and the experimental structural assignment.
Theoretical Prediction of Chemical Reactivity and Selectivity
By integrating the information from FMO analysis, MEP maps, and global reactivity descriptors, a comprehensive prediction of the chemical reactivity and selectivity of this compound can be made. For instance, in an electrophilic aromatic substitution reaction, the positions on the quinoline ring with the highest electron density (most negative MEP) and significant HOMO contributions would be predicted as the most likely sites of attack.
Conversely, for nucleophilic reactions, regions with high positive MEP values and significant LUMO contributions would be the predicted targets. The theoretical framework allows for the rationalization of observed reaction outcomes and the prediction of the behavior of the molecule in new, unstudied reactions. The study of related nitro-substituted compounds suggests that the nitro group strongly influences the electronic properties and, consequently, the reactivity and regioselectivity of such molecules. mdpi.com
Derivatization and Applications As a Chemical Building Block for Advanced Molecular Architectures
Synthesis of Novel Quinoline (B57606) Derivatives Incorporating the 6-tert-butyl-3-nitroquinolin-4-ol Scaffold
The chemical reactivity of this compound allows for its elaboration into a variety of novel quinoline derivatives. The presence of the nitro group at the 3-position and the hydroxyl group at the 4-position makes the quinoline core susceptible to various modifications. While direct derivatization studies on this compound are not extensively documented in publicly available literature, the synthetic pathways established for analogous compounds, such as 6-bromo-3-nitroquinolin-4-ol, provide a clear blueprint for its potential transformations.
Key transformations for this class of compounds often begin with the conversion of the 4-hydroxyl group into a more reactive leaving group, such as a chloride. This is typically achieved by treatment with phosphoryl chloride (POCl₃). The resulting 4-chloro-6-tert-butyl-3-nitroquinoline serves as a key intermediate for subsequent nucleophilic aromatic substitution reactions. For instance, reaction with various amines can lead to the synthesis of a diverse library of 4-aminoquinoline derivatives.
An illustrative example of such a synthetic strategy is the preparation of intermediates for potent inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial targets in cancer therapy. researchgate.net In a multi-step synthesis starting from a related 6-bromoquinolin-4-ol (B142416), the key steps involved nitration to introduce the 3-nitro group, followed by chlorination of the 4-hydroxyl group, and finally substitution of the 4-chloro group with an appropriate amine. researchgate.net This established methodology can be directly applied to the 6-tert-butyl analogue.
Structure-Reactivity Relationships in the Formation of New Chemical Entities
The reactivity of the this compound scaffold is significantly influenced by its substituent pattern. The electron-withdrawing nitro group at the 3-position activates the 4-position for nucleophilic attack, facilitating the displacement of the hydroxyl group (or a derivative thereof). The bulky tert-butyl group at the 6-position can exert steric and electronic effects that modulate the reactivity of the quinoline ring system.
Role of this compound as an Intermediate in Multi-step Organic Synthesis
As highlighted previously, this compound is a valuable intermediate in multi-step organic synthesis. Its utility lies in its ability to be converted into a more reactive form, typically the 4-chloro derivative, which can then be coupled with other molecular fragments. This step-wise approach allows for the controlled and predictable construction of complex molecules.
The synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, an important intermediate for PI3K/mTOR inhibitors like NVP-BEZ235 derivatives, exemplifies the role of such quinolin-4-ol compounds. researchgate.net The synthesis involves a five-step sequence starting from 6-bromoquinolin-4-ol, including nitration, chlorination, and substitution reactions. researchgate.net By analogy, this compound would serve as the corresponding starting material for the synthesis of 6-tert-butyl analogues of these inhibitors. The tert-butyl group is often incorporated into drug candidates to improve their pharmacokinetic properties, such as metabolic stability and oral bioavailability.
Exploitation in the Creation of Complex Heterocyclic Systems
The quinoline nucleus itself is a key component of many complex heterocyclic systems. The derivatization of this compound can lead to the formation of fused heterocyclic systems or quinolines appended with other heterocyclic moieties. For example, the 4-amino derivatives, synthesized as described in section 6.1, can undergo further reactions, such as intramolecular cyclizations, to generate more complex polycyclic aromatic systems.
While direct examples starting from this compound are scarce, related research on the reactions of substituted quinolines demonstrates the potential for creating intricate molecular architectures. For instance, the condensation of quinaldine with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone has been shown to yield a variety of complex heterocyclic products, including tropolones and pyridin-3-ol derivatives, through ring expansion and contraction mechanisms. nih.gov This highlights the rich chemistry that can be accessed from quinoline-based starting materials in the presence of other reactive species.
Development of Functional Materials Utilizing the Quinoline Core
Beyond direct biological applications, quinoline derivatives are being explored for their potential in materials science. Their planar aromatic structure and ability to coordinate with metal ions make them attractive candidates for the development of functional materials such as catalysts, sensors, and organic light-emitting diodes (OLEDs).
Although there is no specific literature detailing the use of this compound in this context, the broader class of 8-hydroxyquinoline (B1678124) derivatives is well-known for its application in OLEDs. researchgate.net The modification of the quinoline scaffold with substituents like the tert-butyl and nitro groups can be used to tune the electronic and photophysical properties of the resulting materials. The tert-butyl group can enhance solubility and film-forming properties, while the nitro group can modulate the electron-accepting character of the molecule. Further research in this area could uncover novel applications for derivatives of this compound in the realm of functional materials.
Advanced Analytical Techniques in the Study of 6 Tert Butyl 3 Nitroquinolin 4 Ol
Chromatographic Separations and Purification Methodologies (e.g., HPLC, GC)
Chromatographic techniques are paramount for the separation and purification of 6-tert-butyl-3-nitroquinolin-4-ol from reaction mixtures and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods for compounds of this nature.
High-Performance Liquid Chromatography (HPLC):
Given its aromatic and polar nature, attributed to the quinolinol backbone and the nitro and hydroxyl functional groups, reverse-phase HPLC (RP-HPLC) is a highly suitable technique for the analysis of this compound. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of the compound is primarily governed by its hydrophobicity; the presence of the tert-butyl group significantly influences its interaction with the stationary phase.
For the analysis of related nitroaromatic compounds, various HPLC methods have been developed that can be adapted for this compound. For instance, the analysis of nitroxinil, a structurally related nitrophenol, has been successfully achieved using a C18 column with an isocratic mobile phase. A similar approach would be effective for this compound.
Table 1: Hypothetical HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724) and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at a wavelength determined by the compound's absorbance maximum |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography (GC):
Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability, particularly by converting the polar hydroxyl group into a less polar ether or ester. Silylation, for example with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for hydroxylated molecules prior to GC analysis.
The analysis of other tert-butylated phenols, such as 2,4-di-tert-butylphenol, has been effectively carried out using GC-MS. These established methods provide a solid foundation for developing a GC-based analytical protocol for this compound.
Table 2: Potential GC-MS Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250-280 °C |
| Oven Program | Initial temperature of 100 °C, ramped to 300 °C |
| Detector | Mass Spectrometer (MS) |
Advanced Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Mixture Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable tool for the molecular weight determination and structural elucidation of polar compounds like this compound. ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, minimizing fragmentation and providing clear molecular weight information.
In the context of complex mixtures, high-resolution mass spectrometry (HRMS) coupled with ESI allows for the determination of the elemental composition of the compound with high accuracy. Tandem mass spectrometry (MS/MS) experiments can be performed on the protonated or deprotonated molecular ions to induce fragmentation. The resulting fragmentation patterns provide valuable structural information, helping to confirm the identity of the compound by identifying characteristic neutral losses or fragment ions. For this compound, characteristic fragments would likely involve the loss of the nitro group, the tert-butyl group, or parts of the quinoline (B57606) ring system.
Table 3: Expected ESI-MS Fragmentation Patterns for this compound
| Precursor Ion (m/z) | Potential Fragment Ions (m/z) | Plausible Neutral Loss |
|---|---|---|
| [M+H]⁺ | [M+H - NO₂]⁺ | Loss of nitro group |
| [M+H]⁺ | [M+H - C₄H₈]⁺ | Loss of isobutylene (B52900) from the tert-butyl group |
| [M-H]⁻ | [M-H - NO₂]⁻ | Loss of nitro group |
Chiral Chromatography for Enantiomeric Separations (if applicable to chiral derivatives)
The structure of this compound itself is achiral. However, if chiral centers are introduced into the molecule through synthetic modifications, for example, by the addition of a chiral side chain, then the resulting enantiomers would require separation for individual biological evaluation. Chiral chromatography is the most effective method for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The development of chiral separation methods for quinolone derivatives is well-documented. For instance, the enantiomers of new quinolone compounds have been successfully separated using CSPs based on ovomucoid proteins or through derivatization with a chiral agent followed by separation on a standard silica (B1680970) gel column. nih.gov
Should a chiral derivative of this compound be synthesized, a similar strategy could be employed. The choice of the CSP and the mobile phase composition would be critical to achieving optimal separation.
Table 4: Approaches to Chiral Separation of Quinolinol Derivatives
| Method | Description | Example Application |
|---|---|---|
| Direct Separation | Using a chiral stationary phase (e.g., polysaccharide-based, protein-based) to resolve enantiomers. | Separation of chiral quinolone enantiomers on an ovomucoid-based CSP. nih.gov |
| Indirect Separation | Derivatization with a chiral reagent to form diastereomers, which can then be separated on a non-chiral stationary phase. | Coupling with a chiral derivatizing agent for separation on a silica gel column. nih.gov |
Coupled Analytical Techniques for Comprehensive Characterization
For a thorough characterization of this compound, especially within complex matrices, coupled or hyphenated analytical techniques are invaluable. These techniques combine the separation power of chromatography with the detection and identification capabilities of spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful technique for the analysis of this compound. An HPLC system separates the compound from other components in a mixture, and the eluent is directly introduced into a mass spectrometer. ESI is a common ionization source for LC-MS. This setup provides retention time data from the HPLC and mass-to-charge ratio data from the MS, offering a high degree of confidence in the identification of the compound. High-resolution LC-MS (LC-HRMS) can further provide the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned earlier, GC-MS is highly effective for the analysis of the derivatized form of this compound. The gas chromatograph separates the derivatized compound from other volatile components, and the mass spectrometer provides mass spectra that can be compared to spectral libraries for confirmation of identity.
The use of these coupled techniques allows for both qualitative and quantitative analysis with high sensitivity and selectivity, making them essential for the comprehensive characterization of this compound.
Table 5: Overview of Coupled Analytical Techniques for this compound
| Technique | Separation Principle | Detection Principle | Key Advantages |
|---|---|---|---|
| LC-MS | Partitioning between a liquid mobile phase and a solid stationary phase. | Measurement of mass-to-charge ratio of ionized molecules. | High sensitivity and selectivity for polar and non-volatile compounds. |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of mass-to-charge ratio of fragmented ions. | Excellent separation efficiency for volatile and thermally stable (or derivatized) compounds. |
Conclusion and Future Research Trajectories
Summary of Key Academic Contributions to the Understanding of 6-tert-butyl-3-nitroquinolin-4-ol
Direct academic contributions to this compound are sparse. However, the foundational knowledge established for substituted quinolin-4-ones provides a robust framework for predicting its behavior. Quinolin-4-ones are a significant class of heterocyclic compounds, with research spanning over a century, leading to a deep understanding of their synthesis and reactivity. numberanalytics.comnih.gov The development of synthetic methodologies like the Gould-Jacobs and Conrad-Limpach reactions, and more modern approaches involving transition metals and N-heterocyclic carbenes, have been pivotal. nih.govmdpi.com These methods allow for the introduction of a wide array of substituents onto the quinolin-4-one core, enabling the fine-tuning of its electronic and steric properties.
Furthermore, extensive studies on the pharmacological activities of quinolin-4-one derivatives have revealed their potential as antibacterial, anticancer, and antiviral agents. nih.govnih.gov This vast body of work forms the bedrock upon which our understanding of any new quinolin-4-one derivative, including this compound, is built.
Unexplored Reactivity and Synthetic Avenues
The reactivity of this compound remains largely unexplored, presenting a fertile ground for new discoveries in organic chemistry. The interplay between the electron-donating tert-butyl group at the 6-position and the strongly electron-withdrawing nitro group at the 3-position is expected to create a unique electronic environment within the molecule, influencing its reactivity in electrophilic and nucleophilic substitution reactions.
Potential Synthetic Approaches:
Based on established methods for the synthesis of substituted quinolin-4-ols, several routes to this compound can be proposed. A plausible approach would be the cyclization of a appropriately substituted aniline (B41778) derivative. For instance, the reaction of 4-tert-butylaniline (B146146) with a suitable three-carbon synthon, followed by nitration, could yield the target compound. The choice of reaction conditions would be crucial to control regioselectivity, a known challenge in the synthesis of polysubstituted quinolines. mdpi.com
| Synthetic Route | Key Precursors | Potential Advantages | Potential Challenges |
| Gould-Jacobs Reaction | 4-tert-butylaniline, Diethyl (ethoxymethylene)malonate | Well-established, versatile | Control of nitration step regioselectivity |
| Conrad-Limpach Synthesis | 4-tert-butylaniline, Ethyl acetoacetate | Good for simple quinolin-4-ones | May require harsh cyclization conditions |
| Modern Catalytic Methods | Substituted anilines and alkynes | Milder conditions, potentially higher yields | Catalyst sensitivity, substrate scope |
Table 1: Postulated Synthetic Routes to this compound
Potential for Further Theoretical and Computational Refinements
The absence of experimental data on this compound makes it an ideal candidate for theoretical and computational investigation. Density Functional Theory (DFT) calculations could provide valuable insights into its molecular geometry, electronic structure, and spectroscopic properties. Such studies have been successfully applied to other quinoline (B57606) derivatives to understand their stability and reactivity. nih.gov
Computational modeling could be employed to:
Predict its 1H and 13C NMR spectra, aiding in its future identification and characterization.
Calculate its HOMO and LUMO energy levels to understand its electronic transitions and potential as an electronic material.
Model its interaction with biological targets, given the known pharmacological activities of related nitroquinolines. mdpi.com
Investigate the tautomeric equilibrium between the 4-ol and 4-one forms, which is a characteristic feature of this class of compounds.
Role of this compound in the Development of New Organic Methodologies
The unique substitution pattern of this compound positions it as a potentially valuable building block in the development of novel organic methodologies. The presence of multiple functional groups—a hydroxyl, a nitro group, and a bulky tert-butyl group—on a rigid heterocyclic scaffold offers numerous possibilities for further chemical transformations.
The nitro group, for instance, can be reduced to an amino group, opening up avenues for the synthesis of a new family of amino-quinoline derivatives. nih.gov The quinolin-4-ol moiety itself can participate in various coupling reactions, allowing for the construction of more complex molecular architectures. rsc.org The steric hindrance provided by the tert-butyl group could also be exploited to achieve high regioselectivity in certain reactions. numberanalytics.comcdnsciencepub.com
The development of synthetic routes to and the exploration of the reactivity of this compound could therefore contribute to the expanding toolkit of synthetic organic chemists, enabling the creation of novel compounds with potentially interesting properties and applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-tert-butyl-3-nitroquinolin-4-ol with high purity?
- Methodology : Nitration of 6-tert-butylquinolin-4-ol under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) is a common approach. Monitor reaction progress via TLC or HPLC to avoid over-nitration. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .
- Key Considerations : The steric hindrance of the tert-butyl group may slow nitration kinetics; adjust reaction time and temperature accordingly .
Q. How can researchers confirm the structural integrity of 6-tert-butyl-3-nitroquinolin-4-ol post-synthesis?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C3, tert-butyl at C6).
- HPLC-MS : Verify molecular ion peaks ([M+H]⁺ expected at m/z 277.12 for C₁₃H₁₆N₂O₃) and purity (>95%) .
- FT-IR : Identify characteristic nitro (1520–1350 cm⁻¹) and phenolic O–H (3300–3500 cm⁻¹) stretches .
Q. What are the stability challenges for 6-tert-butyl-3-nitroquinolin-4-ol under ambient storage?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). The compound is prone to photodegradation due to the nitro group; store in amber glass vials under inert gas (N₂/Ar). Monitor decomposition via HPLC, noting peaks for nitro-reduction byproducts (e.g., amine derivatives) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 6-tert-butyl-3-nitroquinolin-4-ol in catalytic systems?
- Methodology : Perform DFT calculations (B3LYP/6-31G* basis set) to map electron density distributions. The nitro group acts as an electron-withdrawing moiety, making C4-OH acidic (pKa ~8–9), which influences metal coordination in catalysis. Validate predictions with cyclic voltammetry to assess redox behavior .
Q. What strategies resolve contradictions in spectroscopic data for nitroquinoline derivatives?
- Case Study : Discrepancies in NMR shifts between synthesized batches may arise from residual solvents or tautomerism. Use deuterated DMSO for NMR to stabilize tautomers. Cross-validate with X-ray crystallography if crystalline .
- Troubleshooting : If HPLC retention times vary, optimize mobile phase (e.g., acetonitrile/phosphate buffer, pH 3.0) to separate isomers or degradation products .
Q. How does the tert-butyl group influence the biological activity of nitroquinoline derivatives?
- Experimental Design : Compare 6-tert-butyl-3-nitroquinolin-4-ol with non-tert-butyl analogs in cytotoxicity assays (e.g., MTT on HeLa cells). The bulky tert-butyl group may enhance membrane permeability but reduce binding affinity to target enzymes (e.g., topoisomerases). Use molecular docking (AutoDock Vina) to quantify steric effects .
Q. What are the best practices for analyzing trace impurities in 6-tert-butyl-3-nitroquinolin-4-ol?
- Methodology : Employ GC-MS (HP-5MS column) with headspace sampling to detect volatile byproducts (e.g., tert-butanol from hydrolysis). For non-volatiles, use LC-TOF-MS with isotopic pattern filtering to identify nitroso or dimeric impurities .
Methodological Notes
- Safety : The compound is classified as hazardous (GHS07/08) due to nitro group toxicity. Use fume hoods, nitrile gloves, and P2 respirators during handling .
- Data Reproducibility : Report reaction yields with error margins (±5%) and include batch-specific HPLC chromatograms in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
